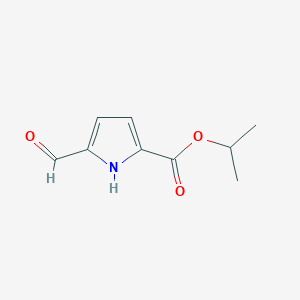
propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .
Scientific Research Applications
Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate: A similar compound with a methyl ester group instead of an isopropyl ester group.
Pyrrole-2-carboxaldehyde: A simpler pyrrole derivative with a formyl group at the 2-position.
Uniqueness
Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate is unique due to its specific ester and formyl functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives .
Biological Activity
Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, characterized by its unique structure that includes a pyrrole ring with a formyl group and an ester functionality. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N1O3, with a molar mass of approximately 195.20 g/mol. The compound features a pyrrole ring , which is known for its aromatic properties due to the delocalization of electrons in the nitrogen-containing ring. This structure allows for various chemical reactivity patterns, enhancing its potential biological activity .
Biological Activity Overview
Research into the biological activity of this compound indicates several promising pharmacological properties:
- Anti-inflammatory Activity : Pyrrole derivatives have been shown to modulate pathways related to inflammation, suggesting that this compound may possess similar effects .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, indicating potential utility in treating infections .
- Anticancer Potential : Studies suggest that pyrrole derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Structure–Activity Relationship (SAR) :
- Mechanism of Action :
Comparative Analysis of Pyrrole Derivatives
To better understand the unique aspects of this compound, a comparative analysis with other pyrrole derivatives is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-formyl-1H-pyrrole-2-carboxylate | Contains methyl instead of propan-2-yl | Simpler structure; less steric hindrance |
| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Ethoxy group instead of propan-2-yl | Increased lipophilicity due to ethoxy group |
| 4-Bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | Bromine substitution at position 4 | Enhanced reactivity due to bromine's electronegativity |
| 5-Hydroxyformylpyrrole | Hydroxymethyl substitution at position 5 | Potentially increased solubility and reactivity |
This table illustrates how the structural variations among different pyrrole derivatives can impact their biological activities.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-9(12)8-4-3-7(5-11)10-8/h3-6,10H,1-2H3 |
InChI Key |
OLUQDUNHIDALDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















